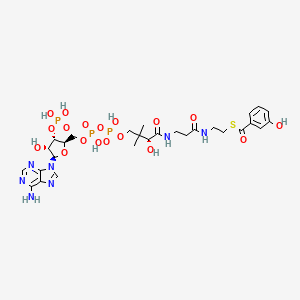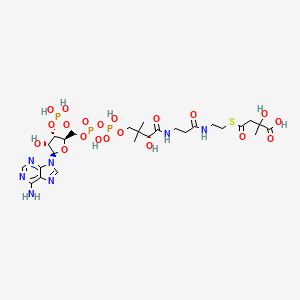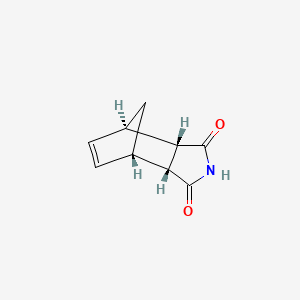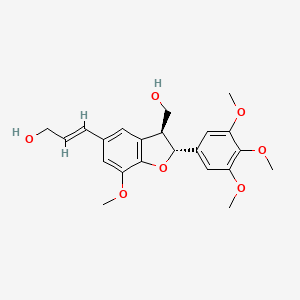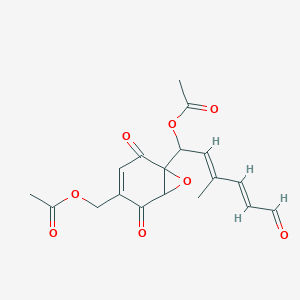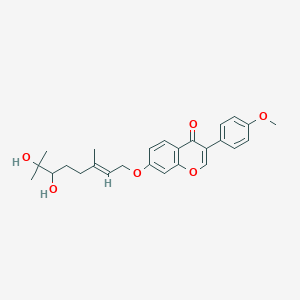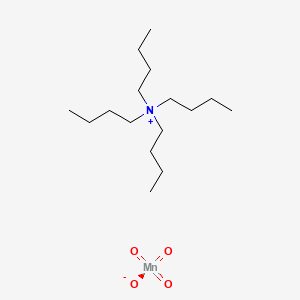
Tetrabutylammonium permanganate
Übersicht
Beschreibung
Tetrabutylammonium permanganate is a crystalline, stable compound that is soluble in organic solvents. It is widely recognized for its efficacy as an oxidizing agent in organic chemistry. This compound is particularly valued for its ability to oxidize organic substrates under mild conditions, making it a versatile reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabutylammonium permanganate can be synthesized by adding a slight excess of a concentrated aqueous solution of tetrabutylammonium bromide to a stirring aqueous solution of potassium permanganate. This reaction yields this compound in high yield .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory preparation method involving tetrabutylammonium bromide and potassium permanganate is scalable and can be adapted for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabutylammonium permanganate primarily undergoes oxidation reactions. It is used to oxidize a variety of organic substrates, including alcohols, aldehydes, and other functional groups .
Common Reagents and Conditions:
Reagents: Potassium permanganate, tetrabutylammonium bromide.
Conditions: The reactions are typically carried out in organic solvents such as pyridine under mild conditions.
Major Products: The major products formed from these oxidation reactions depend on the specific substrates used. For example, alcohols are oxidized to aldehydes or ketones, while aldehydes can be further oxidized to carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium permanganate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tetrabutylammonium permanganate exerts its oxidizing effects involves the transfer of oxygen atoms from the permanganate ion to the substrate. This process typically proceeds through a series of electron transfer steps, resulting in the oxidation of the substrate and the reduction of the permanganate ion to manganese dioxide .
Vergleich Mit ähnlichen Verbindungen
Potassium Permanganate: A widely used oxidizing agent in both organic and inorganic chemistry.
Sodium Permanganate: Another permanganate salt with similar oxidizing properties but different solubility characteristics.
Uniqueness: Tetrabutylammonium permanganate is unique due to its solubility in organic solvents and its ability to oxidize substrates under mild conditions. This makes it particularly useful in organic synthesis where such conditions are often required .
Eigenschaften
IUPAC Name |
tetrabutylazanium;permanganate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Mn.4O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENUNRANJGOAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36MnNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189150 | |
| Record name | Tetrabutylammonium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35638-41-6 | |
| Record name | Tetrabutylammonium permanganate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035638416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


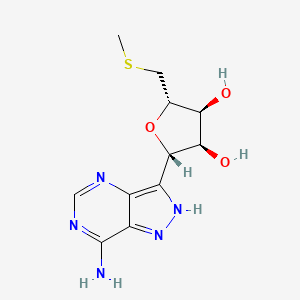
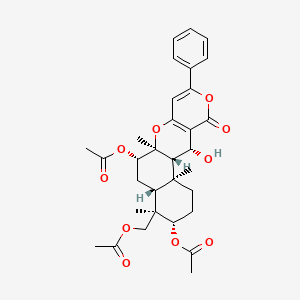

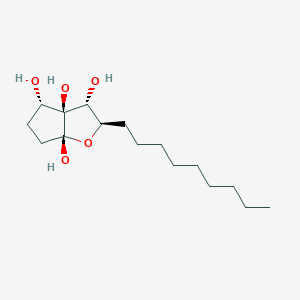
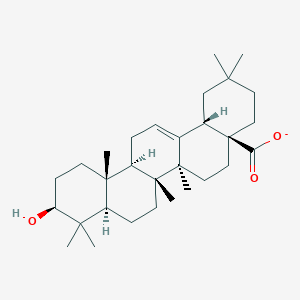
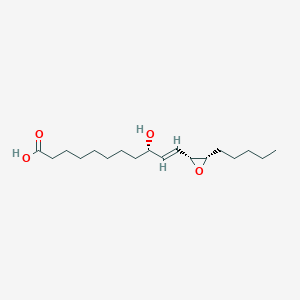
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B1249204.png)
